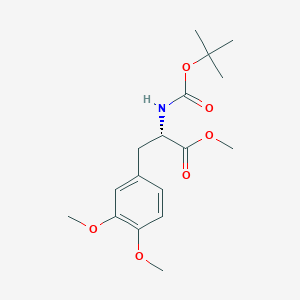

methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC18011484

Molecular Formula: C17H25NO6

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25NO6 |

|---|---|

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1 |

| Standard InChI Key | ZCHJXBADGCGJJJ-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Structural Characteristics

-

Core Structure: L-Phenylalanine derivative with:

-

Boc protection on the amino group.

-

Methyl ester at the carboxyl terminus.

-

3,4-Dimethoxyphenyl side chain.

-

-

Stereochemistry: (2S) configuration ensures chirality, critical for biological activity .

Physicochemical Properties

-

Solubility: Likely soluble in organic solvents (e.g., THF, DCM) due to ester and Boc groups.

-

Stability: Boc group enhances stability under basic conditions but is acid-labile .

Synthesis and Optimization

Route 1: Boc Protection of L-DOPA Derivatives

-

Starting Material: L-3,4-Dihydroxyphenylalanine (L-DOPA).

-

Methyl Esterification: Reaction with methanol under acidic conditions.

-

Boc Protection: Treatment with Boc anhydride (Boc<sub>2</sub>O) in the presence of a base (e.g., NaHCO<sub>3</sub>) .

-

Methylation: Introduction of methoxy groups via alkylation or Mitsunobu reaction .

Yield: Up to 96% for analogous Boc-protected esters .

Route 2: Oxidative Functionalization

-

IBX-Mediated Oxidation: 2-Iodoxybenzoic acid (IBX) oxidizes tyrosine derivatives to generate DOPA analogs, followed by Boc protection and esterification .

Key Reaction Conditions

-

Temperature: 0–30°C for Boc protection to prevent epimerization .

-

Catalysts: DMAP (4-dimethylaminopyridine) for acyl transfer reactions .

-

Workup: Aqueous extraction and column chromatography for purification .

Characterization and Spectral Data

Spectroscopic Analysis

Applications in Research

Peptidomimetics and Drug Design

-

Antioxidant Agents: Structural analogs exhibit radical-scavenging activity via the 3,4-dimethoxyphenyl moiety .

-

Prodrug Development: Boc protection enhances bioavailability; methyl ester facilitates cellular uptake .

Material Science

Catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume